Cas no 1568192-88-0 ((1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol)

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral amino alcohol derivative characterized by its stereospecific (R)-configuration and aromatic dimethyl substitution. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and ligands for catalytic applications. The presence of both amino and hydroxyl functional groups on a stereogenic center enables its use in chiral resolution and as a building block for complex molecular architectures. Its rigid 3,5-dimethylphenyl moiety enhances steric and electronic tuning in synthetic pathways. The compound is typically handled under inert conditions due to its sensitivity, ensuring high purity for research and industrial applications.
(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol structure
1568192-88-0 structure
商品名:(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
CAS番号:1568192-88-0
MF:C10H15NO
メガワット:165.232202768326
CID:5740316
PubChem ID:83000868

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
    • EN300-1147111
    • 1568192-88-0
    • AKOS021320795
    • Benzenemethanol, α-(aminomethyl)-3,5-dimethyl-, (αR)-
    • (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
    • インチ: 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1
    • InChIKey: ODOLMCVMBQOBPL-JTQLQIEISA-N
    • ほほえんだ: O[C@@H](CN)C1C=C(C)C=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 165.115364102g/mol
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.054±0.06 g/cm3(Predicted)
  • ふってん: 318.3±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.31±0.35(Predicted)

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147111-0.5g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
0.5g
$946.0 2023-10-25
Enamine
EN300-1147111-5g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1147111-1.0g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0
1g
$1142.0 2023-05-23
Enamine
EN300-1147111-5.0g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0
5g
$3313.0 2023-05-23
Enamine
EN300-1147111-0.05g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
0.05g
$827.0 2023-10-25
Enamine
EN300-1147111-10.0g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0
10g
$4914.0 2023-05-23
Enamine
EN300-1147111-2.5g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
2.5g
$1931.0 2023-10-25
Enamine
EN300-1147111-1g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
1g
$986.0 2023-10-25
Enamine
EN300-1147111-0.1g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
0.1g
$867.0 2023-10-25
Enamine
EN300-1147111-0.25g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
0.25g
$906.0 2023-10-25

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 関連文献

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-olに関する追加情報

Introduction to (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol and Its Significance in Modern Chemical Biology

Compound with the CAS number 1568192-88-0, specifically identified as (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol, represents a fascinating subject of study within the realm of chemical biology. This compound, characterized by its unique stereochemistry and structural motifs, has garnered attention due to its potential applications in pharmaceutical research and drug development. The molecular framework of this compound, featuring a chiral center and aromatic substituents, positions it as a valuable scaffold for exploring novel biological interactions.

The significance of such compounds in modern chemical biology cannot be overstated. The ability to manipulate and study molecules with precise stereochemical configurations allows researchers to unravel complex biological pathways and develop targeted therapeutics. In particular, the presence of the (1R) configuration at the amino-bearing carbon suggests a specific spatial arrangement that could influence its interaction with biological targets. This stereochemical specificity is often a critical factor in determining the efficacy and selectivity of drug candidates.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol. Techniques such as asymmetric catalysis and chiral resolution have made it possible to access enantiomerically pure forms of these compounds, which are essential for rigorous biological evaluation. The development of novel synthetic routes not only enhances the accessibility of these molecules but also opens up new avenues for structural diversification and lead optimization.

The structural features of (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol make it an attractive candidate for further investigation. The 3,5-dimethylphenyl group introduces a bulky aromatic ring system that can modulate interactions with biological targets through hydrophobic effects and π-stacking interactions. Additionally, the amino group provides a site for further functionalization, allowing for the exploration of various chemical modifications that could enhance pharmacological properties.

In the context of drug discovery, this compound serves as a valuable building block for generating libraries of derivatives with tailored biological activities. High-throughput screening (HTS) and structure-activity relationship (SAR) studies can be conducted to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling techniques can further guide the design of these derivatives by predicting their binding modes and interactions with biological targets.

The potential applications of (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol extend beyond traditional small-molecule drug development. Its unique structural features make it suitable for exploring novel therapeutic strategies, such as enzyme inhibition or receptor modulation. For instance, the compound could be investigated as a potential inhibitor of enzymes involved in metabolic pathways relevant to diseases like diabetes or cancer. Its ability to interact selectively with specific biological targets could lead to the development of more effective treatments with fewer side effects.

Furthermore, the study of this compound contributes to our understanding of molecular recognition processes in biological systems. By analyzing how (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol interacts with its targets, researchers can gain insights into the principles governing protein-ligand binding and allosteric regulation. These insights are crucial for designing molecules that can modulate biological pathways with high precision.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration in chemical biology research. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational biology allows for a comprehensive approach to understanding and utilizing these molecules. Such collaborations foster innovation and accelerate the translation of basic research findings into tangible therapeutic benefits.

In conclusion, (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol represents a significant advancement in the field of chemical biology. Its unique structural features and stereochemical configuration make it a promising candidate for drug discovery and therapeutic development. By leveraging modern synthetic techniques and computational tools, researchers can explore its full potential and contribute to the development of novel treatments for various diseases.

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